4-(pyrazol-1-ylmethyl)piperidine;hydrochloride
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Overview
Description
4-(pyrazol-1-ylmethyl)piperidine;hydrochloride is a chemical compound that features a piperidine ring substituted with a pyrazole moiety. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyrazol-1-ylmethyl)piperidine;hydrochloride typically involves the reaction of piperidine with a pyrazole derivative. One common method involves the protection of the NH group of isonipecotic acid using di-tert-butyl dicarbonate (Boc) and sodium hydroxide as a base to yield Boc-protected acid. This intermediate is then reacted with a pyrazole derivative under suitable conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(pyrazol-1-ylmethyl)piperidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(pyrazol-1-ylmethyl)piperidine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(pyrazol-1-ylmethyl)piperidine;hydrochloride involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds with similar piperidine structures but different substituents.
Pyrazole derivatives: Compounds with pyrazole moieties but different substituents on the piperidine ring.
Uniqueness
4-(pyrazol-1-ylmethyl)piperidine;hydrochloride is unique due to its specific combination of piperidine and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C9H16ClN3 |
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Molecular Weight |
201.70 g/mol |
IUPAC Name |
4-(pyrazol-1-ylmethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C9H15N3.ClH/c1-4-11-12(7-1)8-9-2-5-10-6-3-9;/h1,4,7,9-10H,2-3,5-6,8H2;1H |
InChI Key |
OGHQRWKHCXGVBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CN2C=CC=N2.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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